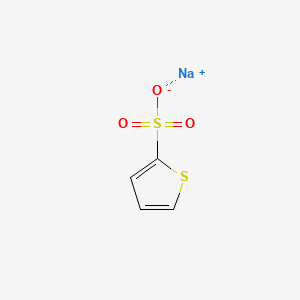

2-Thiophenesulfonic acid, sodium salt

Description

Halogenation: Introduction of bromine or chlorine atoms onto the ring.

Nitration: Addition of a nitro group (-NO₂), typically using a mixture of nitric and sulfuric acid. This nitro group can then be reduced to an amino group, opening up further synthetic possibilities like diazotization.

Chlorosulfonation: Further sulfonation can occur, with the position of the second sulfonic acid group being directed by the first. For example, chlorosulfonation of 2-substituted thiophenes often yields substitution at the 4- or 5-position.

| Methodology | Description | Key Reagents/Intermediates | Resulting Functional Group/Product |

|---|---|---|---|

| Conversion to Sulfonyl Chloride | Transforms the sulfonic acid into a more reactive sulfonyl chloride. | Chlorosulfonic acid (ClSO₃H) | -SO₂Cl (Thiophene-2-sulfonyl chloride) |

| Sulfonamide Formation | Reaction of the sulfonyl chloride with an amine. | Primary or secondary amines (R₂NH) | -SO₂NR₂ (Thiophene-2-sulfonamides) |

| Nitration | Introduction of a nitro group onto the thiophene (B33073) ring. | Nitric Acid (HNO₃) / Sulfuric Acid (H₂SO₄) | -NO₂ at the 4- or 5-position |

| Azo Coupling | Formation of an azo bridge (-N=N-) after converting an amino group to a diazonium salt. | Nitrous acid (HNO₂), electron-rich coupling partner | Thienylazothiophene dyes |

Properties

IUPAC Name |

sodium;thiophene-2-sulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4O3S2.Na/c5-9(6,7)4-2-1-3-8-4;/h1-3H,(H,5,6,7);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDYDJCSCGCIOKM-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)S(=O)(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3NaO3S2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00192777 | |

| Record name | 2-Thiophenesulfonic acid, sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00192777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.2 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3969-53-7 | |

| Record name | 2-Thiophenesulfonic acid, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003969537 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Thiophenesulfonic acid, sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00192777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Transformation of the Sulfonic Acid Group:the Sulfonic Acid Group is Not Merely a Directing Group but Also a Versatile Functional Handle That Can Be Converted into Other Moieties.

Conversion to Sulfonyl Chlorides: As mentioned, treatment with chlorosulfonic acid or similar reagents converts the sulfonic acid into the highly reactive thiophene-2-sulfonyl chloride. This intermediate is a gateway to a wide range of sulfonamides, sulfonate esters, and other sulfur-containing compounds. rsc.orgresearchgate.net

Conversion to Thiosulfonates: Thiosulfonates, which are valuable synthetic intermediates for creating sulfones and sulfonamides, can be synthesized from sodium sulfinates, which in turn can be derived from sulfonyl chlorides. researchgate.netgoogle.com

Desulfonation: Under certain conditions, the sulfonic acid group can be removed and replaced, although this is a less common direct functionalization strategy.

Chemical Reactivity and Mechanistic Investigations

Electrophilic Substitution Reactions and Regioselectivity

The sulfonate (-SO₃⁻) or sulfonic acid (-SO₃H) group exerts a powerful deactivating effect on the thiophene (B33073) ring towards electrophilic aromatic substitution (EAS). This deactivation stems from the group's strong electron-withdrawing nature, which reduces the electron density of the aromatic system, making it less susceptible to attack by electrophiles.

Compared to unsubstituted thiophene, which is highly reactive towards electrophiles and undergoes substitution primarily at the C2 position, 2-thiophenesulfonic acid reacts much more slowly. The regioselectivity of any subsequent substitution is also significantly altered. The sulfonate group at the C2 position directs incoming electrophiles primarily to the C5 and, to a lesser extent, the C4 positions. This directing effect is a consequence of the relative deactivation of the various positions on the ring. The C3 position is strongly deactivated, making substitution at this site unfavorable.

| Position on Ring | Influence of 2-Sulfonate Group | Propensity for Electrophilic Attack |

| C3 | Strongly deactivated | Very Low |

| C4 | Deactivated | Low to Moderate |

| C5 | Least Deactivated | Highest |

This table summarizes the directing effect of the sulfonate group on subsequent electrophilic substitution reactions on the thiophene ring.

Nucleophilic Displacement Reactions Involving the Sulfonate Group

The sulfonate group is an excellent leaving group in nucleophilic substitution reactions because its negative charge is well-stabilized through resonance across the three oxygen atoms. periodicchemistry.com However, the direct displacement of the sulfonate group from the thiophene ring by a nucleophile is challenging. Nucleophilic aromatic substitution on an sp²-hybridized carbon of an aryl ring is inherently difficult unless the ring is activated by other strongly electron-withdrawing groups. researchgate.net

While direct displacement is uncommon, the sulfonate group can be replaced under certain conditions. More frequently, reactions involving the sulfonate moiety proceed via its conversion to a more reactive intermediate, such as a sulfonyl chloride. In the context of alkyl sulfonates, nucleophilic attack readily occurs at the alkyl carbon, with the sulfonate acting as the leaving group, typically resulting in an inversion of configuration at the reaction center. nih.gov For aryl sulfonates like sodium 2-thiophenesulfonate, the focus of reactivity shifts from the ring carbon to the sulfur atom itself, particularly after conversion to derivatives.

| Type of Sulfonate | Site of Nucleophilic Attack | Reactivity |

| Alkyl Sulfonate | sp³ Carbon | High (SN2 reaction) |

| Aryl Sulfonate | sp² Carbon (Ring) | Very Low (Direct displacement is difficult) |

| Aryl Sulfonate | Sulfur Atom (in derivatives) | High (e.g., in sulfonyl chlorides) |

This table compares the reactivity of alkyl versus aryl sulfonates in nucleophilic displacement reactions.

Derivatization Reactions and Functional Group Transformations

The sodium salt of 2-thiophenesulfonic acid is a stable starting material for the synthesis of a variety of thiophene derivatives. The primary route for these transformations involves the conversion of the sulfonic acid or its salt into 2-thiophenesulfonyl chloride.

Thiophene-based sulfonamides are a class of compounds with significant interest in medicinal chemistry. researchgate.net The synthesis of these derivatives from sodium 2-thiophenesulfonate is typically achieved through a two-step process. First, the sodium sulfonate is converted into the more reactive 2-thiophenesulfonyl chloride, commonly by treatment with reagents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂).

The resulting sulfonyl chloride is a potent electrophile. It readily reacts with primary or secondary amines in a nucleophilic acyl substitution-type reaction to form the corresponding N-substituted or N,N-disubstituted 2-thiophenesulfonamide. researchgate.netucl.ac.uk

| Step | Reactants | Product | Reaction Type |

| 1 | Sodium 2-thiophenesulfonate + PCl₅ or SOCl₂ | 2-Thiophenesulfonyl chloride | Functional Group Conversion |

| 2 | 2-Thiophenesulfonyl chloride + Amine (RNH₂ or R₂NH) | 2-Thiophenesulfonamide | Nucleophilic Substitution |

This table outlines the general synthetic route to 2-thiophenesulfonamides from the corresponding sodium salt.

Beyond sulfonamide formation, the key intermediate, 2-thiophenesulfonyl chloride, serves as a gateway to other functional group transformations. For instance, its reaction with alcohols in the presence of a base yields sulfonate esters. These esters are themselves useful in organic synthesis as they possess a good leaving group.

Furthermore, the sulfonyl chloride can undergo reduction reactions to yield other sulfur-containing functional groups, such as sulfinates or even thiols, although these transformations can require specific and potent reducing agents. These derivatization reactions highlight the versatility of the sulfonate group as a synthetic handle for modifying the thiophene core.

Catalytic Transformations Involving 2-Thiophenesulfonic Acid, Sodium Salt

The thiophene ring, including its derivatives, is a subject of intense research in catalysis, particularly concerning the cleavage of its carbon-sulfur bonds.

The activation and cleavage of the C–S bond in thiophenes are critical processes in industrial hydrodesulfurization (HDS), a method for removing sulfur from petroleum feedstocks. rsc.org Research into homogeneous catalysis has provided fundamental insights into these mechanisms. Studies have shown that transition metals, such as palladium, can catalyze the reaction of thiophenes with other molecules, like alkynes, through a process that involves the activation of both C–H and C–S bonds. nih.govfigshare.com

These transformations often require specific catalytic systems and reaction conditions. Mechanistic studies suggest that C–S bond cleavage is often mediated by partially-hydrogenated thiophene species adsorbed onto the surface of heterogeneous catalysts. berkeley.eduresearchgate.net The weakening of the C–S bond is facilitated by the interaction of both the carbon and sulfur atoms with the metal catalyst, a process that becomes more feasible as the ring becomes more unsaturated through the removal of hydrogen atoms. berkeley.eduresearchgate.net These studies are crucial for developing more efficient catalysts for deep desulfurization and for novel synthetic methods involving organosulfur compounds.

| Catalyst System | Transformation | Key Feature |

| Palladium (Pd) complexes | Reaction with alkynes | C–H and C–S bond activation nih.govfigshare.com |

| Heterogeneous catalysts (e.g., Ru, Pt, Re) | Hydrodesulfurization (HDS) | C–S bond cleavage via partially-hydrogenated intermediates researchgate.net |

This table provides examples of catalytic systems used in the transformation of thiophene derivatives involving C–S bond activation.

Role as a Ligand or Promoter in Organometallic Catalysis

Currently, there is a lack of specific research data detailing the role of 2-Thiophenesulfonic acid, sodium salt as a ligand or promoter in organometallic catalysis within the reviewed scientific literature.

Reaction Kinetics and Thermodynamic Studies of Chemical Transformations

The kinetics of the bromination of 2-thiophenesulfonic acid in an aqueous medium have been investigated, providing a quantitative measure of its reactivity. isca.me This study employed hydrodynamic voltammetry to follow the rapid reaction, offering insights into the substituent effect of the sulfonic acid group on the thiophene ring. isca.me

The electrophilic substitution reaction involves the bromination of 2-thiophenesulfonic acid by molecular bromine. The presence of the electron-withdrawing sulfonic acid group deactivates the thiophene ring towards electrophilic attack. This deactivation is reflected in the specific reaction rate, which is significantly lower than that of unsubstituted thiophene under identical conditions. isca.me

A quantitative analysis of the bromination reaction yielded several key kinetic and thermodynamic parameters, which are summarized in the table below. isca.me

Table 1: Kinetic and Thermodynamic Data for the Bromination of 2-Thiophenesulfonic acid at 24.5°C

| Parameter | Value | Unit |

|---|---|---|

| Specific Reaction Rate (k) | 106.0 | M⁻¹s⁻¹ |

| Energy of Activation (Ea) | 52.20 | kJ mol⁻¹ |

| Frequency Factor (A) | 1.55 x 10¹¹ | M⁻¹s⁻¹ |

| Entropy of Activation (ΔS‡) | -39.00 | J mol⁻¹K⁻¹ |

The data reveals a specific reaction rate of 106.0 M⁻¹s⁻¹ at 24.5°C. isca.me In comparison, the specific reaction rate for the bromination of thiophene under the same conditions is 526.5 M⁻¹s⁻¹, quantitatively demonstrating the deactivating effect of the sulfonic acid group. isca.me The energy of activation for the bromination of 2-thiophenesulfonic acid was determined to be 52.20 kJ mol⁻¹. isca.me Further analysis provided a frequency factor of 1.55 x 10¹¹ M⁻¹s⁻¹ and an entropy of activation of -39.00 J mol⁻¹K⁻¹. isca.me These values provide a comprehensive picture of the transition state and the energetic requirements of the reaction, highlighting the influence of the sulfonate group on the reactivity of the thiophene ring.

Applications in Advanced Materials Science and Polymer Chemistry

Monomeric Role in Polymerization Processes

As a monomer, 2-thiophenesulfonic acid, sodium salt, participates in various polymerization reactions to produce polymers with distinct functionalities. Its role is particularly significant in the synthesis of water-soluble polymers and the development of materials capable of absorbing large amounts of liquid.

Synthesis of Water-Soluble Polymers and Copolymers

The presence of the sodium sulfonate group makes 2-thiophenesulfonic acid, sodium salt, highly soluble in water. This property is transferred to the resulting polymers, leading to the creation of water-soluble polyelectrolytes. These polymers are used in a variety of applications where solubility in aqueous media is essential.

One environmentally friendly method for synthesizing water-soluble conjugated polythiophenes involves enzyme-catalyzed polymerization. For instance, poly[2-(3-thienyl)-ethoxy-4-butylsulfonate] (PTEBS) can be synthesized using horseradish peroxidase (HRP) as a catalyst and hydrogen peroxide (H2O2) as an oxidant in an aqueous buffer. nih.gov This "green" synthesis route is noted for its simple setup and high yields. nih.gov The resulting polymer, PTEBS, is soluble in both water and ethanol (B145695). nih.gov

Another approach involves the synthesis of water-soluble macromers based on monomers like 2-acrylamido-2-methyl-1-propanesulfonic acid sodium salt (Na-AMPS). rsc.org These macromers can be used to form hydrogel films through UV-initiated crosslinking, a process that significantly reduces gelation time compared to traditional methods. rsc.org

Below is a table summarizing various water-soluble polymers synthesized using sulfonate-containing monomers:

| Monomer | Polymerization Method | Resulting Polymer | Key Properties |

| (3-thienyl)-ethoxy-4-butylsulfonate (TEBS) | Enzyme-catalyzed polymerization with HRP/H2O2 | Poly[2-(3-thienyl)-ethoxy-4-butylsulfonate] (PTEBS) | Water and ethanol soluble, thermally stable. nih.gov |

| 2-acrylamido-2-methyl-1-propanesulfonic acid sodium salt (Na-AMPS) | Copolymerization and reaction with allyl glycidyl (B131873) ether (AGE) | Functionalized macromer | Used for rapid in situ hydrogel formation via UV-crosslinking. rsc.org |

| Sodium allyl sulfonate (SAS) | Reaction with sodium polysulfides | Poly-S-SAS polymer | High water sorption capacity, acts as a flocculant for metals. researchgate.net |

Development of Superabsorbent Polymer Networks

Superabsorbent polymers (SAPs) are materials capable of absorbing and retaining exceptionally large amounts of liquid relative to their own mass. songwon.com These are typically lightly cross-linked networks of hydrophilic polymers. units.it The incorporation of ionic monomers like 2-thiophenesulfonic acid, sodium salt, can significantly enhance the swelling capacity of these networks due to the osmotic pressure created by the mobile counter-ions and the electrostatic repulsion between the charged groups on the polymer chains. units.ituobabylon.edu.iq

The swelling capacity of superabsorbent hydrogels is influenced by factors such as the concentration of the crosslinking agent and the ratio of ionic to non-ionic monomers. scielo.br Generally, a lower crosslinker concentration leads to higher absorbency. scielo.br The presence of more ionic groups in the polymer chains also results in increased swelling because these groups are more strongly solvated by water. scielo.br

Superabsorbent polymers find applications in various fields, including agriculture for water retention in soil and in hygiene products. uobabylon.edu.iqresearchgate.net The development of SAPs from natural polymers like starch and cellulose (B213188), modified with synthetic monomers, is an area of active research. nih.govmdpi.com

The table below details research findings on superabsorbent polymers:

| Base Polymer/Monomers | Crosslinker | Key Findings |

| Starch, Acrylic Acid, Acrylamide (B121943) | N,N'-methylenebisacrylamide (MBA) | Swelling capacity is dependent on copolymer composition and crosslinker concentration. researchgate.net |

| Collagen, Sodium Acrylate, 2-hydroxyethylacrylate | N,N'-methylenebisacrylamide (MBA) | Swelling capacity decreases with increasing MBA concentration and increases with a higher ratio of sodium acrylate. scielo.br |

| Poly(acrylic acid) | Lightly cross-linked | The degree of neutralization of the carboxylic acid groups affects the osmotic pressure and thus the swelling capacity. units.it |

Polymerization Mechanisms and Kinetic Control

The polymerization of monomers containing sulfonic acid groups can proceed through various mechanisms, including free-radical polymerization and controlled radical polymerization techniques like atom transfer radical polymerization (ATRP). researchgate.net The choice of solvent and initiator system plays a crucial role in controlling the polymerization kinetics and the properties of the resulting polymer. repositorioinstitucional.mx

For instance, the ATRP of sodium 4-styrenesulfonate has been shown to be more controlled in water/methanol mixtures compared to pure water. researchgate.net In the case of 2-acrylamido-2-methyl-1-propanesulfonic acid (AMPS), its polymerization kinetics are influenced by the solvent system, with different behaviors observed in water:DMF versus methanol:DMF mixtures. repositorioinstitucional.mx

Redox free-radical polymerization (RFRP) is another method that can be performed under mild conditions. mdpi.com Thiophenium salts have been investigated as a new class of oxidants for RFRP, reacting with various reducing agents to initiate polymerization. mdpi.com

The mechanism for the anionic copolymerization of monomers like methacrylate (B99206) with elemental sulfur, initiated by sodium thiophenolate, involves the generation of a carbon anion that can open the sulfur ring, leading to the formation of polysulfide anion species. nih.govresearchgate.net

Incorporation into Functional Materials

The unique properties of polymers derived from 2-thiophenesulfonic acid, sodium salt, make them suitable for incorporation into a range of functional materials, including gels and composites designed for specific applications.

Preparation of Polyelectrolyte Gels and Hydrogels

Polyelectrolyte gels are cross-linked networks of polymers with ionizable groups. purdue.edu These materials can exhibit significant swelling in response to changes in their environment, such as pH and ionic strength. purdue.edu Hydrogels are a type of polyelectrolyte gel that can absorb large amounts of water. mdpi.com

The swelling behavior of hydrogels containing sulfonic acid groups is influenced by the ionic content. For hydrogels made from acrylamide and 2-acrylamido-2-methylpropane sulfonic acid sodium salt (AMPS), the equilibrium degree of swelling increases with the AMPS content. itu.edu.tr These gels can be sensitive to the salt concentration of the surrounding solution. itu.edu.tr However, double-network gels, which consist of both a polyelectrolyte and a non-ionic network, have been shown to have salt-insensitive swelling properties. rsc.org

Polyelectrolyte complex (PEC) hydrogels can be formed through the interaction of oppositely charged polymers. For example, porous chitosan-based PEC hydrogel microspheres can be prepared using sodium tripolyphosphate and dextran (B179266) sulfate. nih.gov

The table below summarizes different types of hydrogels and their properties:

| Hydrogel Composition | Preparation Method | Key Properties and Applications |

| Acrylamide/2-acrylamido-2-methylpropane sulfonic acid sodium salt (AMPS) | Crosslinking copolymerization | Swelling increases with AMPS content; sensitive to salt concentration. itu.edu.tr |

| Chitosan/Sodium Tripolyphosphate/Dextran Sulfate | Ionotropic crosslinking | pH-sensitive swelling; potential for drug delivery. nih.gov |

| Gelatin/Oxidized Sodium Alginate | Schiff base cross-links and ionic bonds | Biocompatible; potential for biomedical applications. mdpi.com |

| Polyelectrolyte and non-ionic network (Double-network gel) | Two-step network formation | Salt-insensitive swelling properties. rsc.org |

Development of Cryogel Polymer Composites

Cryogels are macroporous gels formed by the cryogelation technique, which involves freezing a solution of monomers or polymers, followed by polymerization or cross-linking in the frozen state. The ice crystals act as porogens, and after thawing, a porous gel structure is obtained.

Composite cryogels can be prepared by incorporating different materials into the polymer matrix. For example, macroporous scaffolds composed of chitosan, hydroxyapatite, heparin, and polyvinyl alcohol have been developed using cryogelation. nih.gov These composite cryogels have shown potential for applications in bone regeneration and tissue engineering. nih.gov

Polyelectrolyte complexes can also be formed into cryogels with impressive elasticity and toughness. Chitosan-based PEC cryogels have been engineered using polyanions like carboxymethyl cellulose or poly(2-acrylamido-2-methylpropanesulfonate sodium salt). mdpi.com The mechanical properties of these cryogels can be tuned by adjusting the molar mass of the polyions and their ratio. mdpi.com

Applications in Conductive Polymers as Dopants or Protonating Agents

The role of dopants is crucial in the field of conductive polymers, as they are essential for introducing charge carriers into the conjugated polymer backbone, thereby transforming them from semiconducting or insulating materials into conductors. Sulfonic acids and their salts are a prominent class of dopants for poly(3,4-ethylenedioxythiophene) (PEDOT), one of the most extensively studied and utilized conductive polymers. While poly(styrene sulfonate) (PSS) is the most common dopant for PEDOT, creating the widely used PEDOT:PSS dispersion, research has explored a variety of other sulfonated molecules to fine-tune the properties of the resulting conductive polymer films. mdpi.comwikipedia.org

2-Thiophenesulfonic acid and its sodium salt are of interest in this context due to the inherent electronic properties of the thiophene (B33073) ring, which is the same monomer unit that constitutes the backbone of PEDOT. The use of a dopant with a similar molecular structure to the polymer can lead to enhanced compatibility and potentially more ordered polymer chain packing, which in turn can influence the electrical conductivity and stability of the material.

When 2-thiophenesulfonic acid is used as a dopant, it protonates the PEDOT backbone, creating polarons and bipolarons as charge carriers. The 2-thiophenesulfonate anion then acts as the counter-ion to maintain charge neutrality. The size and chemical nature of this counter-ion can significantly impact the morphology and electronic properties of the PEDOT film. For instance, studies on various benzenesulfonate (B1194179) derivatives as dopants for PEDOT have shown that the substituent on the benzene (B151609) ring affects the electrical conductivity and thermoelectric properties of the resulting composites. researchgate.net This suggests that the electronic and steric characteristics of the 2-thiophenesulfonate anion could similarly influence the final properties of PEDOT films.

The electropolymerization of 3,4-ethylenedioxythiophene (B145204) (EDOT) in the presence of a supporting electrolyte containing sodium 2-thiophenesulfonate is a direct method to synthesize PEDOT doped with this specific counter-ion. tue.nl During this process, as the EDOT monomers are oxidized and polymerize on the electrode surface, the 2-thiophenesulfonate anions from the electrolyte are incorporated into the growing polymer film to balance the positive charges on the PEDOT chains. The concentration and nature of the electrolyte have been shown to affect the morphology, conductivity, and electrochemical performance of the resulting PEDOT films. nih.gov

Table 1: Comparison of Sulfonate Dopants for PEDOT

| Dopant | Key Characteristics | Impact on PEDOT Properties |

| Poly(styrene sulfonate) (PSS) | Polymeric, flexible chain | Provides water dispersibility, forms a core-shell structure. |

| Dodecylsulfate | Surfactant molecule | Induces hydrophobic properties in the PEDOT film. |

| Poly(2-acrylamido-2-methyl-1-propane-sulfonate) (PAMPS) | Hydrogel-forming polymer | Affects the viscoelasticity of the synthesized PEDOT. mdpi.com |

| 2-Thiophenesulfonate | Small molecule, structurally similar to PEDOT monomer | Potential for enhanced compatibility and ordered polymer packing. |

Research into different polysulfonates has revealed marked differences in the viscoelasticity and redox behavior of the electrochemically synthesized PEDOT films, highlighting the significant role of the dopant's molecular structure and chain flexibility. mdpi.com While specific detailed studies on 2-thiophenesulfonate are less common than for PSS, the principles established from research on other small-molecule sulfonates can be applied to understand its potential impact.

Role in Electrochemical Materials for Device Fabrication

Thiophene derivatives are a cornerstone in the development of organic electrochemical materials due to their favorable electronic properties and stability. These materials are integral to a variety of devices, including batteries, supercapacitors, and sensors. Organic compounds are considered promising electrode materials for sodium-ion batteries (SIBs) due to their structural designability and the abundance of sodium. researchgate.net

While direct applications of "2-Thiophenesulfonic acid, sodium salt" as the primary active material are not extensively documented, its constituent parts—the thiophene ring and the sulfonate group—suggest several potential roles in electrochemical device fabrication. Thiophene-based compounds, such as sodium 2,5-thiophene dicarboxylate, have been investigated as anode materials for SIBs, demonstrating the electrochemical activity of the thiophene ring in sodium storage. researchgate.net

The sulfonate group, on the other hand, can enhance the solubility and ionic conductivity of materials. In the context of batteries, sulfonate-containing compounds can be used as electrolyte additives. sciepublish.comresearchgate.netresearchgate.netsigmaaldrich.com For instance, ethylene (B1197577) sulfite (B76179) and related compounds have been shown to improve the cycle life and capacity retention of sodium-ion batteries by modifying the solid electrolyte interphase (SEI) on the electrode surface. sciepublish.com The presence of a sulfonate group in an additive can help to form a stable SEI rich in inorganic components like sodium sulfate, which can suppress detrimental side reactions between the electrode and the electrolyte.

Therefore, 2-Thiophenesulfonic acid, sodium salt could potentially be utilized as an electrolyte additive in sodium-ion batteries. Its role would be to participate in the formation of a stable SEI layer, leveraging the electrochemical activity of the thiophene ring and the film-forming capabilities of the sulfonate group.

Furthermore, in the fabrication of electrochemical sensors, the modification of electrode surfaces is a key step. As will be discussed in the following section, molecules containing sulfur, such as thiols, are known to form self-assembled monolayers on gold electrodes, which can then be used to immobilize biomolecules or create selective sensing interfaces. researchgate.netias.ac.in The thiophene ring in 2-thiophenesulfonate could also provide a means of attachment to certain electrode surfaces, while the negatively charged sulfonate group could be used to create a charged interface, influencing the interaction with charged analytes.

Surface Modification and Interfacial Chemistry in Materials Science

The modification of material surfaces is a critical aspect of materials science, enabling the tailoring of surface properties such as wettability, adhesion, and biocompatibility without altering the bulk properties of the material. Self-assembled monolayers (SAMs) are a powerful tool for achieving such modifications, particularly on metal surfaces like gold. northwestern.edursc.org Alkanethiols are the most studied class of molecules for forming SAMs on gold, where the sulfur atom forms a strong bond with the gold surface.

While 2-Thiophenesulfonic acid, sodium salt is not a thiol, the presence of the sulfur-containing thiophene ring suggests the possibility of its use in surface modification. The interaction of thiophene and its derivatives with metal surfaces is an area of active research. The sulfur atom in the thiophene ring can interact with metal surfaces, leading to the formation of ordered molecular layers.

The sulfonate group (–SO₃⁻) at the other end of the molecule would then be exposed at the interface, creating a highly charged and hydrophilic surface. This would drastically alter the interfacial chemistry. For example, a surface modified with 2-thiophenesulfonate would exhibit a strong negative charge at neutral pH, which could be used to electrostatically attract positively charged molecules or repel negatively charged ones. This is a common strategy used in the development of biosensors and other devices where controlling protein adsorption is crucial.

The process of modifying an electrode surface with such a molecule can be monitored using electrochemical techniques like cyclic voltammetry and electrochemical impedance spectroscopy (EIS). researchgate.net EIS is particularly sensitive to changes at the electrode-electrolyte interface. The formation of a molecular layer on the electrode surface would increase the charge-transfer resistance, which can be quantified by EIS. researchgate.net

Table 2: Potential Effects of Surface Modification with 2-Thiophenesulfonate

| Property | Effect of Surface Modification |

| Wettability | Increased hydrophilicity due to the exposed sulfonate groups. |

| Surface Charge | Introduction of a negative surface charge. |

| Adhesion | Altered adhesion properties for subsequent layers or in contact with other materials. |

| Biocompatibility | Potential to reduce non-specific protein adsorption due to the hydrophilic surface. |

In essence, while the direct use of 2-Thiophenesulfonic acid, sodium salt for forming SAMs in the same manner as alkanethiols is not established, its chemical structure provides a basis for its potential application in surface modification to control interfacial properties.

Crystallization Control in Porous Coordination Polymers

Porous coordination polymers (PCPs), also known as metal-organic frameworks (MOFs), are a class of crystalline materials constructed from metal ions or clusters linked together by organic ligands. nih.govresearchgate.net The ability to control the crystallization process of PCPs is crucial for obtaining materials with desired properties, such as specific crystal sizes, morphologies, and defect densities. One common strategy for controlling PCP crystallization is the use of modulators, which are molecules that compete with the organic linker for coordination to the metal centers, thereby influencing the nucleation and growth of the crystals. rsc.org

Carboxylic acids are often used as modulators in the synthesis of carboxylate-based PCPs. rsc.org Similarly, in the synthesis of PCPs with sulfonated linkers, other sulfonated molecules could potentially act as modulators. The use of sulfonated ligands in the construction of PCPs is an emerging area of research, as the sulfonate group can introduce strong acidity and high polarity into the pores of the material. atlasofscience.org

2-Thiophenesulfonic acid, sodium salt could play a role in the synthesis of thiophene-based or sulfonate-based PCPs. Its structural similarity to certain thiophene-based linkers, such as thiophene-dicarboxylic acid, could allow it to act as a modulating agent. nih.gov By temporarily coordinating to the metal centers, it could slow down the rate of framework formation, leading to more crystalline materials with fewer defects.

Furthermore, the incorporation of sulfonated ligands can lead to PCPs with interesting properties, such as high proton conductivity. atlasofscience.org The presence of dangling sulfonate groups within the pores of a PCP can create pathways for proton transport, which is a desirable property for applications in fuel cells and other electrochemical devices. While the direct incorporation of 2-thiophenesulfonate as a primary linker in a PCP might be challenging due to its monodentate nature, its use as a co-ligand or a modulator could introduce sulfonate functionality into the final material.

The field of crystal engineering of MOFs focuses on the rational design of frameworks with specific structures and properties. researchgate.net The choice of ligands, metal centers, and synthesis conditions all play a crucial role. The introduction of functionalized ligands, including those with sulfonate groups, is a key strategy for creating functional PCPs. nih.gov The principles of coordination chemistry and crystal growth suggest that a molecule like 2-Thiophenesulfonic acid, sodium salt could be a useful tool in the synthetic chemist's toolbox for the controlled crystallization of novel porous coordination polymers.

Role As a Synthetic Intermediate and Building Block in Complex Organic Synthesis

Precursor for Heterocyclic Compounds and Derivatives

Sodium 2-thiophenesulfonate is a key precursor for synthesizing a diverse range of heterocyclic compounds and thiophene (B33073) derivatives. The sulfonic acid group can be chemically modified to introduce different functionalities, leading to the formation of various important chemical scaffolds.

One significant application is its conversion into thiophene-2-sulfonyl chloride . This highly reactive intermediate is typically formed by treating the sulfonic acid with reagents like chlorosulfonic acid. Thiophene-2-sulfonyl chloride is not an end product but a crucial stepping stone for creating other derivatives, most notably thiophene-2-sulfonamides . These sulfonamides are synthesized by reacting the sulfonyl chloride with primary or secondary amines and represent a privileged structure in medicinal chemistry.

Another pathway, although chemically more demanding, involves the conversion of the sulfonic acid group into a carboxylic acid. This transformation can proceed through a nitrile intermediate, which is then hydrolyzed. The resulting thiophene-2-carboxylic acid is a versatile precursor for other derivatives, such as thiophene-thiourea compounds. wikipedia.org The synthesis of these thioureas involves converting the carboxylic acid to an acyl chloride, followed by reaction with a thiocyanate (B1210189) salt to form an isothiocyanate, which then reacts with an amine.

Furthermore, the thiophene ring can be incorporated into larger dye molecules. Through a sequence involving nitration, reduction to an amine, and subsequent diazotization, a reactive thiophene diazonium salt is formed. This salt can then undergo azo coupling with electron-rich compounds to produce thienylazothiophene dyes . The sulfonic acid group often remains in the final structure, enhancing the water solubility of the dye.

| Precursor | Key Intermediate | Resulting Heterocyclic Derivative | Synthetic Utility |

|---|---|---|---|

| 2-Thiophenesulfonic acid | Thiophene-2-sulfonyl chloride | Thiophene-2-sulfonamides | Medicinal chemistry scaffolds. |

| 2-Thiophenesulfonic acid | Thiophene-2-carboxylic acid | Thiophene-thiourea derivatives | Synthesis of diverse ligands. |

| Aminothiophene sulfonic acid | Thiophene diazonium salt | Thienylazothiophene dyes | Functional materials and dyes. |

Strategic Importance in Multi-Step Synthesis

The strategic value of sodium 2-thiophenesulfonate in multi-step synthesis lies in the predictable influence of the sulfonate group on the reactivity of the thiophene ring. The potent electron-withdrawing nature of the sulfonic acid group deactivates the aromatic ring towards electrophilic aromatic substitution. This deactivation is a critical feature for synthetic chemists as it helps control the regioselectivity and kinetics of subsequent reactions, allowing for the planned and sequential introduction of other functional groups.

By moderating the high reactivity of the thiophene ring, the sulfonate group enables more selective chemical transformations that might otherwise be difficult to control. For example, when introducing a second substituent onto the ring, the existing sulfonic acid group will direct the incoming group to a specific position, primarily the 4- or 5-position. This directing effect is fundamental for building complex, highly substituted thiophene structures from a simple starting material.

Moreover, the sulfonic acid can be easily converted into its various salts, such as barium or nickel thiophene sulfonate, through metathesis reactions. google.com This transformation is useful for modifying the physical properties of the molecule, particularly its solubility in different solvents, which can be advantageous for purification or for carrying out reactions in either aqueous or organic media. The ability to form these salts and later convert them back to the acid or other derivatives provides a flexible handle for chemists to use throughout a complex synthesis. google.com

Methodologies for Further Functionalization of the Thiophene Ring

Several methodologies exist for the further functionalization of the thiophene ring starting from 2-thiophenesulfonic acid or its sodium salt. These methods can be broadly categorized based on whether they modify the sulfonic acid group itself or add new substituents to the aromatic ring.

Advanced Analytical and Spectroscopic Methodologies for Research Applications

Chromogenic Reagent Development for Spectrophotometric Research

While direct use of 2-thiophenesulfonic acid, sodium salt as a chromogenic reagent is not extensively documented in the provided search results, the principles of its application can be inferred from the use of similar sulfonate-containing aromatic compounds in spectrophotometry. Compounds like 1,2-naphthoquinone-4-sulphonic acid sodium salt (NQS) are widely used as chromogenic agents for determining pharmaceutical amines. researchgate.net The underlying mechanism often involves the reaction of the reagent with an analyte to form a colored product, the absorbance of which can be measured to quantify the analyte.

For instance, various spectrophotometric methods rely on diazotization and coupling reactions to produce colored azo dyes. In these methods, a primary aromatic amine is first diazotized and then coupled with a chromogenic reagent, such as 8-hydroxy-7-iodoquinoline-5-sulfonic acid or 2,4-dinitrophenylhydrazine (B122626), to form a product with a distinct absorption maximum in the visible spectrum. rdd.edu.iqasianpubs.orgresearchgate.net The sulfonate group in these reagents enhances water solubility, making them suitable for aqueous-based assays.

Derivatization is a key strategy in analytical chemistry to modify an analyte to enhance its detectability or improve its separation characteristics. nih.gov This chemical modification is particularly crucial when the target compounds lack a strong chromophore or fluorophore, making them difficult to detect at low concentrations. mdpi.com The introduction of a sulfonyl moiety, such as a thiophenesulfonyl group, can be part of a larger derivatizing agent designed to tag analytes for more sensitive detection.

A prominent application of this principle is seen in the analysis of amino acids. Researchers have designed complex derivatization reagents that include a sulfonyl group to selectively react with amino groups. For example, a reagent containing a 2-nitrobenzenesulfonyl (nosyl) group has been used for the derivatization of amino acids, including taurine, in biological samples. nih.gov After derivatization, the resulting products can be analyzed with high sensitivity and selectivity using techniques like ultra-high-performance liquid chromatography with high-resolution tandem mass spectrometry (UHPLC-HRMS/MS). nih.gov The sulfonyl-containing part of the reagent often produces a characteristic fragment ion during mass spectrometry, which aids in the selective detection of all derivatized amino acids. nih.gov

The process of chemical derivatization serves multiple purposes:

Enhanced Sensitivity: Introduction of chromophores or fluorophores to analytes that are otherwise weakly detectable. mdpi.com

Improved Stability: Conversion of unstable analytes into more stable derivatives. mdpi.com

Better Chromatographic Performance: Modification of analyte polarity to improve peak shape and resolution in liquid chromatography. nih.gov

| Derivatization Goal | Technique | Example Application | Analytical Method |

| Enhance Sensitivity | Introduction of a chromophore | Oxidative coupling of sulfacetamide (B1682645) with reagents like pyrocatechol (B87986) or 2,4-dinitrophenylhydrazine to form a colored product. rdd.edu.iqugm.ac.id | Spectrophotometry |

| Improve Detection | Tagging with a specific moiety | Reaction of amino acids with a 2-nitrobenzenesulfonyl-containing reagent. nih.gov | UHPLC-HRMS/MS |

| Enable Separation | Modifying analyte properties | Diazotization of sulfacetamide and coupling with thymol (B1683141) to form a stable azo dye. researchgate.net | Spectrophotometry |

Application in Chromatographic Separation and Detection Methods

In chromatography, sulfonic acids and their salts are frequently employed as ion-pairing reagents in reverse-phase high-performance liquid chromatography (RP-HPLC). While the direct use of 2-thiophenesulfonic acid, sodium salt was not detailed in the search results, related compounds like heptanesulfonic acid sodium salt and octanesulfonic acid sodium salt are common components of mobile phases. nih.gov These reagents work by forming a neutral ion pair with charged analytes, which allows for their retention and separation on a nonpolar stationary phase.

Although less common, specialized chromatographic methods can separate sulfonic acids themselves. For example, 2-naphthalenesulfonic acid has been successfully separated using a cation-exchange column with a specialized mobile phase containing a multi-charged positive buffer. This unique method links the negatively charged sulfonate analyte to the negatively charged column surface, enabling separation. sielc.com Such innovative techniques highlight the versatility of chromatographic methods for analyzing compounds like 2-thiophenesulfonic acid. High-performance liquid chromatography (HPLC) offers significant advantages over older techniques like electrophoresis for the analysis of complex biological molecules, providing superior resolution, accurate quantification, and automation. nih.govnih.gov

Structural Elucidation Techniques for Complex Derivatives

The structural elucidation of novel or complex organic compounds, including derivatives of 2-thiophenesulfonic acid, relies heavily on a combination of advanced spectroscopic techniques. taylorandfrancis.com The primary methods for unambiguously determining the structure of a molecule are Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS). taylorandfrancis.comnih.gov

NMR spectroscopy, including one-dimensional (¹H and ¹³C) and two-dimensional experiments (e.g., COSY, HMQC, HMBC), provides detailed information about the connectivity of atoms within a molecule. nih.gov These techniques are indispensable for piecing together the complete structure of newly synthesized derivatives of 2-thiophenesulfonic acid. When combined, MS and NMR allow for the comprehensive characterization and confirmation of complex chemical structures derived from the parent compound. taylorandfrancis.com

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations on Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in determining the fundamental electronic and structural properties of 2-thiophenesulfonic acid. These calculations begin by finding the optimized molecular geometry, which corresponds to the lowest energy conformation of the molecule. Methods such as B3LYP combined with basis sets like 6-311++G(d,p) are commonly used to accurately predict bond lengths, bond angles, and dihedral angles of the thiophene (B33073) ring and its sulfonate group substituent. nih.gov

From the optimized structure, a variety of electronic properties can be calculated. Frontier Molecular Orbital (FMO) analysis, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.net

Further analysis yields global reactivity descriptors that quantify the molecule's behavior. These descriptors, derived from the HOMO and LUMO energies, provide a quantitative basis for predicting reactivity. rdd.edu.iq For instance, DFT calculations on thiophene derivatives have been used to elucidate structure-cytotoxicity relationships by correlating these computed descriptors with experimental data.

Table 1: Calculated Electronic Properties and Global Reactivity Descriptors for a Thiophene Derivative Note: The following data is illustrative of typical values obtained for thiophene-based systems through DFT calculations and is not specific to 2-thiophenesulfonic acid.

| Property | Symbol | Typical Calculated Value (eV) | Description |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | -4.994 | Energy of the outermost electron orbital; related to ionization potential and electron-donating ability. nih.gov |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.142 | Energy of the first vacant electron orbital; related to electron affinity and electron-accepting ability. nih.gov |

| HOMO-LUMO Energy Gap | ΔE | 3.852 | Indicates chemical reactivity and stability. nih.gov |

| Ionization Potential | IP | 4.994 | The energy required to remove an electron (approximated as -EHOMO). nih.gov |

| Electron Affinity | EA | 1.142 | The energy released when an electron is added (approximated as -ELUMO). nih.gov |

| Chemical Potential | μ | -3.068 | Measures the escaping tendency of electrons from a stable system ( (EHOMO+ELUMO)/2 ). nih.gov |

| Chemical Hardness | η | 1.926 | Measures resistance to change in electron distribution ( (ELUMO-EHOMO)/2 ). |

| Electrophilicity Index | ω | 2.443 | A global measure of electrophilic character ( μ2/2η ). |

Reaction Pathway Analysis using Computational Methods

Computational methods are essential for mapping the reaction pathways of chemical processes, such as the sulfonation of thiophene to form 2-thiophenesulfonic acid. Sulfonation is a classic electrophilic aromatic substitution (SEAr) reaction, and its mechanism can be elucidated by calculating the potential energy surface. nih.gov DFT calculations are used to locate and characterize the stationary points along the reaction coordinate, including reactants, transition states, intermediates, and products. researchgate.net

Studies on the electrophilic substitution of thiophene consistently show that attack is strongly favored at the C2 (α) position over the C3 (β) position. researchgate.net Computational analysis can explain this regioselectivity through several approaches:

Reactivity Indices: Calculation of electrostatic potential (ESP) maps reveals the electron distribution in the molecule. For thiophene, the regions of most negative potential (highest electron density) are located at the α-carbons, making them the most likely sites for attack by an electrophile like SO₃. pixel-online.net Additionally, Fukui functions can be calculated to identify the atoms most susceptible to electrophilic attack. nih.gov

Transition State Analysis: By modeling the complete reaction pathway, the transition state (TS) structures for attack at both the C2 and C3 positions can be calculated. The activation energy (Ea) is the energy difference between the reactants and the transition state. Computational studies demonstrate that the activation energy for the formation of the C2-substituted intermediate (a Wheland-type intermediate) is significantly lower than that for the C3-substituted pathway. researchgate.netresearchgate.net This kinetic preference provides a quantitative explanation for the observed product distribution.

The computational process involves optimizing the geometry of the transition state structure and confirming its identity by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. Comparing the relative free energies of the intermediates and transition states allows for a thorough kinetic and thermodynamic analysis of the reaction pathway. researchgate.net

Molecular Dynamics Simulations for Understanding Interactions

While quantum mechanics excels at describing the electronic structure of a single molecule, Molecular Dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase, such as 2-thiophenesulfonic acid, sodium salt, dissolved in water. MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion, providing a dynamic picture of intermolecular interactions.

For an aqueous solution of sodium 2-thiophenesulfonate, MD simulations can reveal critical details about solvation and ion pairing. The simulation would typically consist of one or more 2-thiophenesulfonate anions, an equivalent number of sodium cations, and a large number of water molecules in a periodic box. The interactions between atoms are described by a set of parameters known as a force field.

Key insights gained from MD simulations include:

Hydration Shell Structure: Analysis of the radial distribution function (RDF) between the sulfonate group's oxygen atoms and the hydrogen atoms of water can determine the number of water molecules in the first and second hydration shells and their average distances.

Ion Pairing: The RDF between the sodium cation (Na⁺) and the sulfonate group (–SO₃⁻) can distinguish between different types of ion pairs: contact ion pairs (CIP), solvent-shared ion pairs (SSIP), and free ions. This provides information on the strength of the electrostatic interaction between the ions in solution.

Dynamics: MD simulations can calculate the lifetime of ion pairs and the residence time of water molecules in the hydration shells, offering a detailed view of the dynamic equilibrium in the solution.

Table 2: Typical Parameters Analyzed in Molecular Dynamics Simulations

| Parameter | Abbreviation | Description |

|---|---|---|

| Radial Distribution Function | RDF or g(r) | Describes the probability of finding a particle at a distance 'r' from a reference particle. Used to identify hydration shells and ion pairing. |

| Coordination Number | CN | The average number of neighboring particles (e.g., water molecules or counter-ions) within a defined distance of a central particle. |

| Root Mean Square Deviation | RMSD | Measures the average distance between the atoms of the molecule over time relative to a reference structure, indicating conformational stability. |

| Solvent Accessible Surface Area | SASA | The surface area of the molecule that is accessible to the solvent, providing insight into its exposure to the aqueous environment. |

| Hydrogen Bond Analysis | H-bond | Quantifies the number and lifetime of hydrogen bonds formed between the solute (e.g., the sulfonate group) and water molecules. |

Prediction of Spectroscopic Properties and Validation with Experimental Data

Computational chemistry is a powerful tool for predicting various spectroscopic properties, which can then be compared with experimental results for validation of the computational model. DFT calculations are widely used to predict vibrational (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra.

Vibrational Spectroscopy (IR and Raman): After performing a geometry optimization, a frequency calculation is carried out. This calculation provides the harmonic vibrational frequencies and their corresponding intensities for both IR and Raman spectra. The computed frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. To improve accuracy, the calculated frequencies are typically multiplied by an empirical scaling factor (e.g., ~0.96 for B3LYP functionals). The predicted spectrum can then be compared peak-by-peak with an experimental spectrum to aid in the assignment of vibrational modes to specific molecular motions, such as C–H stretching, C=C ring vibrations, or S–O stretches of the sulfonate group. scholaris.ca

NMR Spectroscopy: The GIAO (Gauge-Including Atomic Orbital) method is commonly used within a DFT framework to calculate the NMR isotropic shielding tensors for atoms like ¹H and ¹³C. The absolute shielding values are then converted to chemical shifts (δ) by referencing them to the calculated shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS), computed at the same level of theory. The predicted chemical shifts can be directly compared to experimental NMR data, which is invaluable for confirming the molecular structure and understanding how the electronic environment of each nucleus is affected by the sulfonate group.

This validation process, where computed spectra are matched with experimental data, provides confidence in the accuracy of the computational model. Once validated, the model can be reliably used to predict other properties that may be difficult or impossible to measure experimentally.

Table 3: Illustrative Comparison of Predicted and Experimental Spectroscopic Data Note: This table presents hypothetical data to illustrate the validation process.

| Spectroscopy Type | Parameter | Calculated Value | Experimental Value |

|---|---|---|---|

| Vibrational (IR) | S=O Asymmetric Stretch | 1295 cm-1 (Scaled) | ~1250 cm-1 |

| Thiophene Ring C-H Bend | 855 cm-1 (Scaled) | ~840 cm-1 | |

| 13C NMR | Chemical Shift (C2-SO₃) | 145.2 ppm | 144.8 ppm |

| Chemical Shift (C5) | 128.9 ppm | 128.5 ppm |

Environmental Research Perspectives Focusing on Methodologies and Fate, Not Impact

Mechanistic Studies of Environmental Transformation and Degradation Pathways

The environmental fate of 2-Thiophenesulfonic acid and related organosulfur compounds is influenced by various transformation and degradation pathways. Research into the parent compound, thiophene (B33073), provides insight into the potential mechanisms affecting its sulfonated derivatives. Abiotic degradation processes, driven by chemical and physical factors, are significant in determining the persistence and transformation of these compounds in the environment.

One major pathway is atmospheric oxidation. Nighttime chemistry, involving nitrate radicals (NO₃), can lead to the transformation of volatile organosulfur compounds like thiophene. escholarship.org Studies on thiophene as a model system under conditions relevant to wildfire emissions have shown that its oxidation is a source of both inorganic sulfate (SO₄²⁻) and particulate organosulfur compounds, including sulfonates and organosulfates. escholarship.org In one study, the resulting sulfurous particle mass was composed of approximately 30.3% inorganic sulfate, with the remainder being organosulfates (15.4%) and sulfonates (60.1%). escholarship.org The complexity of this process is highlighted by the competition between various oxidants, including NO₃, hydroxyl radicals (OH), and ozone (O₃). escholarship.org

Advanced Oxidation Processes (AOPs) also offer potential degradation pathways. Ionizing radiation, for instance, has been shown to effectively degrade thiophene in aqueous solutions. researchgate.net The mechanism involves the generation of highly reactive species, including hydroxyl radicals (•OH), hydrated electrons (eₐ₋), and hydrogen radicals (H•), which attack the thiophene molecule. researchgate.net This process leads to the formation of several degradation intermediates. Four primary intermediates identified in the radiolytic degradation of thiophene are thiophene 1-oxide, thiophen-2-ol, 2,3-dihydrothiophen-2-ol, and acetic acid. researchgate.net

Another abiotic method involves sonochemical degradation, where high-frequency ultrasound is applied to an aqueous solution. The decomposition of water under these conditions produces hydroxyl radicals and hydrogen peroxide, which can oxidize thiophene and its derivatives. researchgate.net

| Degradation Method | Key Reactants/Conditions | Identified Intermediates/Products | Reference Compound |

|---|---|---|---|

| Atmospheric Oxidation (Nighttime) | Nitrate Radicals (NO₃), Ozone (O₃) | Inorganic Sulfate, Organosulfates, Sulfonates | Thiophene |

| Radiolytic Degradation | Hydroxyl Radicals, Hydrated Electrons | Thiophene 1-oxide, Thiophen-2-ol, Acetic Acid | Thiophene |

| Sonochemical Degradation | Ultrasound, Water (forms •OH, H₂O₂) | Oxidized Thiophene Derivatives | Thiophene |

Development of Analytical Methods for Environmental Monitoring (Excluding Toxicity)

The development of robust analytical methods is crucial for monitoring the presence and concentration of sulfonated aromatic compounds like 2-Thiophenesulfonic acid, sodium salt, in various environmental matrices. Methodologies often focus on achieving low detection limits and high specificity, particularly for complex samples such as surface water, wastewater, and soil.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a predominant technique for the analysis of sulfonated compounds. eurofins.com These methods typically involve a sample preparation step to extract and concentrate the analyte and to remove interfering substances from the matrix. Solid-phase extraction (SPE) is a common and effective technique for preparing aqueous samples. eurofins.com For instance, water samples can be passed through SPE cartridges which retain the target analytes. The compounds are then eluted from the cartridge with a small volume of an appropriate solvent, such as dichloromethane. eurofins.com

Subsequent analysis by LC-MS/MS is often performed in the multiple reaction monitoring (MRM) mode, which provides excellent selectivity and sensitivity. Quantification is frequently achieved using an isotope dilution or extracted internal standard approach, where isotopically labeled versions of the target analytes are added to the sample before extraction to correct for matrix effects and variations in recovery. eurofins.com

For certain classes of related organometallic compounds, other hyphenated techniques are employed. For example, the analysis of organotins in aqueous and solid samples can be performed using liquid chromatography coupled to inductively coupled plasma-mass spectrometry (LC-ICP-MS). eurofins.com This method allows for the separation of different organotin species by liquid chromatography before their elemental detection by ICP-MS, with identification based primarily on retention time. eurofins.com

| Technique | Sample Preparation | Detection Method | Application Notes |

|---|---|---|---|

| LC-MS/MS | Solid-Phase Extraction (SPE) | Multiple Reaction Monitoring (MRM) | Used for analyzing sulfonated compounds in aqueous samples; quantification via isotope dilution. eurofins.com |

| GC/MS | Solid-Phase Extraction (SPE), Solvent Elution | Mass Spectrometry | Alternative to LC-based methods for certain volatile or semi-volatile compounds. eurofins.com |

| LC-ICP-MS | Solid-Phase Extraction (SPE) or Direct Injection | Inductively Coupled Plasma-Mass Spectrometry | Primarily used for organometallic species; separates compounds by LC before elemental analysis. eurofins.com |

Research on Biotransformation and Abiotic Degradation in Model Systems

Understanding how 2-Thiophenesulfonic acid, sodium salt, is transformed or degraded in controlled environmental systems is key to predicting its environmental fate. Research on closely related thiophene derivatives provides valuable models for these processes.

Biotransformation: Microbial degradation represents a significant pathway for the breakdown of thiophenic compounds. Studies on activated sludge have led to the isolation of bacteria capable of utilizing substituted thiophenes as their sole source of carbon and energy. For example, strains of Rhodococcus were isolated that could completely degrade thiophene-2-carboxylic acid (T2C). nih.gov In this biotransformation process, the bacterium quantitatively degraded T2C to sulfate, indicating the cleavage of the carbon-sulfur bond and mineralization of the sulfur atom. nih.gov The carbon from the thiophene ring was almost entirely converted into cell biomass and carbon dioxide, with experiments showing a conversion of approximately 25% of the T2C-carbon into cell carbon. nih.gov This demonstrates a complete breakdown of the heterocyclic ring structure. The same Rhodococcus strain was also capable of oxidizing 5-methyl-thiophene-2-carboxylic acid. nih.gov

Abiotic Degradation: In model systems, abiotic degradation of thiophene has been investigated using various advanced oxidation processes. As mentioned previously, ionizing radiation has been studied as a method to degrade thiophene in aqueous solutions. researchgate.net Quenching experiments within these model systems revealed that hydroxyl radicals, hydrated electrons, and hydrogen radicals were all responsible for the degradation process. researchgate.net The effectiveness of this degradation was investigated under various conditions, showing that thiophene at an initial concentration of 5 mg/L could be completely degraded at a pH of 9 with an absorbed radiation dose of 5 kGy. researchgate.net Such studies help to establish the fundamental chemical reactivity and susceptibility of the thiophene structure to powerful oxidizing agents that may be present in natural or engineered systems.

| Organism/System | Model Compound | Degradation Products | Key Findings |

|---|---|---|---|

| Rhodococcus sp. (from activated sludge) | Thiophene-2-carboxylic acid (T2C) | Sulfate, Carbon Dioxide, Cell Biomass | Organism uses T2C as sole carbon and energy source; complete mineralization of sulfur. nih.gov |

| Aqueous Solution (Radiolysis) | Thiophene | Thiophene 1-oxide, Thiophen-2-ol, Acetic Acid | Degradation is driven by hydroxyl radicals, hydrated electrons, and hydrogen radicals. researchgate.net |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-thiophenesulfonic acid, sodium salt, and how can reaction conditions be optimized for yield and purity?

- Methodology :

-

Sulfonyl Chloride Route : React 2-thiophenesulfonyl chloride with sodium hydroxide in aqueous medium. Control pH (8–10) and temperature (0–5°C) to minimize hydrolysis .

-

Direct Sulfonation : Treat thiophene with concentrated sulfuric acid at 80–100°C, followed by neutralization with sodium hydroxide. Excess acid removal via vacuum distillation improves purity .

-

Purification : Recrystallization from ethanol or aqueous ethanol (1:1 v/v) removes unreacted sulfur species and inorganic salts .

- Optimization Tips :

-

Monitor reaction progress via thin-layer chromatography (TLC) or pH titration.

-

Use inert atmospheres (N₂) to prevent oxidation of intermediates.

Synthesis Method Key Reagents Conditions Reference Sulfonyl Chloride Alkaline Hydrolysis 2-Thiophenesulfonyl chloride, NaOH 0–5°C, pH 8–10 Direct Sulfonation H₂SO₄, thiophene 80–100°C, 6–8 hours

Q. What analytical techniques are recommended for characterizing the purity and structural integrity of 2-thiophenesulfonic acid, sodium salt?

- Methodology :

- Elemental Analysis : Confirm C, H, S, and Na content via combustion analysis (deviation < ±0.3% expected) .

- Spectroscopy :

- FT-IR : Detect sulfonate (SO₃⁻) asymmetric stretching (~1180 cm⁻¹) and symmetric stretching (~1040 cm⁻¹) .

- ¹H/¹³C NMR : Identify thiophene ring protons (δ 6.8–7.5 ppm) and sulfonate-linked carbons (δ 120–130 ppm) .

- Thermal Analysis : Differential scanning calorimetry (DSC) to verify melting point (71–72°C) and thermal stability .

Q. What are the key safety considerations and handling protocols for 2-thiophenesulfonic acid, sodium salt in laboratory settings?

- Methodology :

- Hazard Mitigation : Use fume hoods, nitrile gloves, and goggles to avoid skin/eye contact (classified as irritant) .

- Storage : Keep in airtight containers under dry N₂ at 4°C to prevent hygroscopic degradation .

- Spill Management : Neutralize spills with sodium bicarbonate, then absorb with inert material (e.g., vermiculite) .

Advanced Research Questions

Q. How does the stability of 2-thiophenesulfonic acid, sodium salt vary under different aqueous conditions, and what methods can assess degradation pathways?

- Methodology :

- pH Stability Studies : Prepare buffered solutions (pH 2–12) and monitor sulfonate group integrity via UV-Vis (λ_max = 260 nm) over 72 hours. Degradation peaks at pH < 3 or >10 indicate acid/base hydrolysis .

- Oxidative Stability : Expose to H₂O₂ (3–30%) and track sulfonate-to-sulfate conversion via IC .

- Data Interpretation :

- Degradation follows first-order kinetics in acidic conditions (half-life ~48 hours at pH 2) .

Q. What mechanistic insights exist for sulfonation reactions involving thiophene derivatives, and how do they apply to the synthesis of 2-thiophenesulfonic acid, sodium salt?

- Methodology :

- Electrophilic Substitution : Sulfonation occurs at the α-position (C2) of thiophene due to electron-rich π-system. Density functional theory (DFT) modeling confirms regioselectivity .

- Byproduct Analysis : GC-MS identifies dimeric thiophene sulfones (m/z 280–300) in over-sulfonated mixtures, linked to excess H₂SO₄ .

- Contradictions :

- Sodium sulfide (Na₂S) may reduce sulfonyl chlorides to sulfinates instead of forming thiosulfonates, necessitating strict stoichiometric control .

Q. How can 2-thiophenesulfonic acid, sodium salt be functionalized for applications in conductive polymers or biomaterials, and what are the key compatibility challenges?

- Methodology :

- Conductive Polymers : Incorporate into polypyrrole (PPy) matrices via electrochemical polymerization. Optimize monomer ratio (e.g., 1:3 PPy:sulfonate) to balance conductivity (≥10 S/cm) and solubility .

- Biomaterials : Graft onto chitosan hydrogels via carbodiimide crosslinking. Assess biocompatibility via in vitro cytotoxicity assays (e.g., >90% cell viability at 1 mg/mL) .

- Challenges :

- Sulfonate groups may chelate metal ions (e.g., Ca²⁺), limiting use in mineralized tissue engineering .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.